N,N-dimethyl-2-piperazinemethanamine
Overview
Description
Scientific Research Applications
Ligands in Metal Complexes
N,N-dimethyl-2-piperazinemethanamine: compounds are frequently used as ligands in metal complexes. They have the ability to act as chelating or bridging ligands due to their structural flexibility. This property is particularly useful in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers, which have applications ranging from catalysis to gas storage .
Pharmacological Properties
These compounds form the basis of several natural products that exhibit favorable pharmacological properties. They can be modified to enhance their interaction with biological targets, leading to potential applications in drug development, especially for neurological disorders where piperazine structures are often found in therapeutic agents .
Bioorthogonal Labeling
The derivatives of N,N-dimethyl-2-piperazinemethanamine are used in bioorthogonal labeling. This technique allows for the labeling of biomolecules in living organisms without interfering with natural biochemical processes. It’s a crucial method in the study of biological pathways and drug delivery mechanisms .
Ion Channel Modulation
Piperazine derivatives are known to influence ion channels, which are vital for cellular signaling. By modifying the ion channel activity, these compounds can be used to study neurological diseases and could lead to the development of new treatments for conditions such as epilepsy and pain .
Anticancer Agents
Some piperazine derivatives have shown promise as anticancer agents. Their ability to interact with DNA or proteins that are critical for cancer cell survival makes them potential candidates for cancer therapy. Research is ongoing to enhance their selectivity and efficacy .
Photoluminescent Materials
The structural flexibility of piperazine derivatives allows for the creation of photoluminescent materials. These materials have applications in the development of new lighting systems, display technologies, and optical sensors. The photoluminescent properties can be tuned by modifying the piperazine core .
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-1-piperazin-2-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-10(2)6-7-5-8-3-4-9-7/h7-9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTZPDVSTZEURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-piperazinemethanamine |
Synthesis routes and methods I
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Synthesis routes and methods II
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